

In-Depth Technical Guide: 4-Bromo-2-iodo-1-(trifluoromethyl)benzene

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Compound of Interest

Compound Name: 4-Bromo-2-iodo-1-(trifluoromethyl)benzene

Cat. No.: B572254

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available data and experimental protocols related to **4-Bromo-2-iodo-1-(trifluoromethyl)benzene**. It is important to note that as of the latest literature and database search, the specific crystal structure of this compound has not been publicly reported. In the absence of explicit crystallographic data, this guide furnishes known physicochemical properties, a representative synthetic protocol for a closely related isomer, general crystallization procedures, and a standardized workflow for crystal structure determination.

Physicochemical Properties

While the detailed crystal structure is not available, a summary of the known physicochemical properties of **4-Bromo-2-iodo-1-(trifluoromethyl)benzene** is presented below. This data is crucial for its handling, characterization, and application in a research setting.

Property	Value	Source
Molecular Formula	C ₇ H ₃ BrF ₃ I	PubChem[1]
Molecular Weight	350.90 g/mol	PubChem[1]
IUPAC Name	4-bromo-1-iodo-2-(trifluoromethyl)benzene	PubChem[1]
CAS Number	364-12-5	PubChem[1]
Appearance	Not specified (likely a solid at room temperature)	Inferred
Computed XLogP3-AA	4.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	349.84149 g/mol	PubChem[1]

Experimental Protocols

Representative Synthesis of a Halogenated Benzotrifluoride Isomer

While a specific protocol for **4-Bromo-2-iodo-1-(trifluoromethyl)benzene** is not readily available, the synthesis of halogenated benzotrifluorides often follows established routes. The following is a representative procedure for the synthesis of a related isomer, which can be adapted by a skilled synthetic chemist. The synthesis of 2-amino-5-halobenzotrifluorides can be achieved by halogenating an aminobenzotrifluoride with a hydrohalide acid in the presence of an oxidant.

Materials:

- o-aminobenzotrifluoride

- 37% Hydrochloric acid
- 35% Hydrogen peroxide
- 50% Sodium hydroxide solution
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate
- Hexane

Procedure:

- An aqueous solution of o-aminobenzotrifluoride hydrochloride is prepared by adding o-aminobenzotrifluoride to 37% hydrochloric acid.
- Hydrogen peroxide is added dropwise to the solution.
- The acidic solution is then neutralized with a 50% sodium hydroxide solution.
- The product is extracted from the aqueous layer.
- The combined organic phases are washed, dried, and concentrated.
- The crude product is purified by column chromatography.

General Protocol for Crystallization of Small Organic Molecules

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.^{[2][3]}
^[4] The following are general techniques that can be employed for the crystallization of a purified compound like **4-Bromo-2-iodo-1-(trifluoromethyl)benzene**.^{[5][6][7][8]}

1. Solvent Selection:

- The ideal solvent should dissolve the compound sparingly at room temperature but show high solubility at an elevated temperature.^{[5][8]}

- Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

2. Slow Evaporation:

- Dissolve the compound in a suitable solvent to form a near-saturated solution.
- Loosely cover the container to allow the solvent to evaporate slowly over hours to days.

3. Slow Cooling:

- Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
- Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.^[5]

4. Vapor Diffusion:

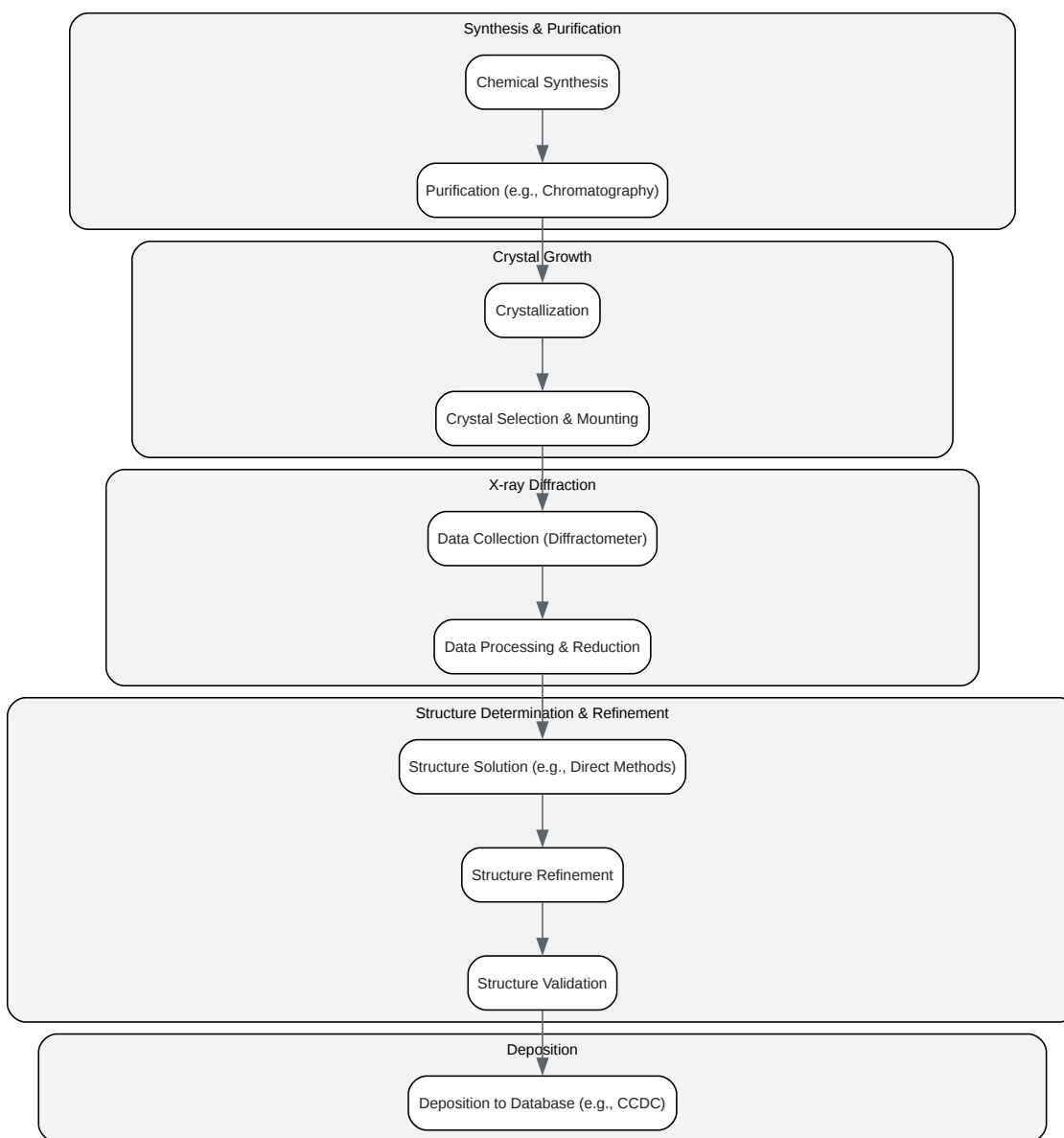
- Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.
- Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble. The "poor" solvent should be miscible with the "good" solvent.
- Over time, the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.

5. Layering:

- Dissolve the compound in a small amount of a dense "good" solvent.
- Carefully layer a less dense, miscible "poor" solvent on top.
- Crystals may form at the interface of the two solvents as they slowly mix.

Workflow for Crystal Structure Determination

The determination of a molecule's crystal structure via single-crystal X-ray diffraction is a systematic process.[2][9][10][11] The generalized workflow is depicted in the diagram below.



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Caption: Workflow for small molecule crystal structure determination.

This workflow begins with the synthesis and purification of the compound. High-quality single crystals are then grown and mounted for data collection using an X-ray diffractometer. The collected diffraction data is processed, and the crystal structure is solved and refined. Finally, the validated structure is deposited in a crystallographic database.

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